molecular formula C12H13NO3S B2627738 N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide CAS No. 1421476-17-6

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide

Cat. No.: B2627738
CAS No.: 1421476-17-6
M. Wt: 251.3
InChI Key: PBWUTFZSOWBXSG-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a molecular framework incorporating both furan and thiophene heterocycles, which are recognized as privileged structures in drug discovery for their diverse biological activities . Heterocyclic compounds containing thiophene scaffolds have demonstrated a wide range of therapeutic properties, including notable antitumor activities . Specifically, thiophene-carboxamide derivatives have been investigated as biomimetics of the potent anticancer medication Combretastatin A-4 (CA-4) . These derivatives are designed to mimic the polar surface area of CA-4 and have shown promising anti-proliferative effects against various human cancer cell lines in preclinical studies . The mechanism of action for such compounds often involves binding to the tubulin-colchicine binding pocket, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation . The presence of the furan ring in the structure further enhances its research utility, as furan-containing hybrids, particularly those combined with pyrazolyl groups, have also exhibited potent in vitro anticancer activity, inducing gene expression changes and causing DNA damage in treated cancer cells . This compound is provided for research purposes to investigate novel chemotherapeutic agents and explore structure-activity relationships in heterocyclic chemistry. It is supplied for non-human research applications and is strictly for Research Use Only, not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-10(11-2-1-6-16-11)3-5-13-12(15)9-4-7-17-8-9/h1-2,4,6-8,10,14H,3,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWUTFZSOWBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted furan and thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anti-Cancer Properties
Recent studies have identified thiophene-3-carboxamide derivatives, including N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide, as potential inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro assays demonstrated that certain derivatives exhibit significant anti-proliferative activity against various cancer cell lines, including HCT116, MCF7, PC3, and A549, suggesting their utility in cancer therapy .

1.2. Inhibition of Inflammatory Pathways
The compound may also function as an inhibitor of inflammatory pathways mediated by IκB kinase (IKK). The inhibition of IKK activity can lead to the suppression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, which are implicated in various autoimmune diseases and chronic inflammatory conditions. This mechanism highlights the compound's potential for treating conditions such as rheumatoid arthritis and multiple sclerosis .

Case Studies

3.1. Case Study: VEGFR-2 Inhibition
A study published in Bioorganic Chemistry reported on a series of thiophene-3-carboxamide derivatives, including this compound, demonstrating their effectiveness as VEGFR-2 inhibitors. The study highlighted that compound 14d showed promising results with an IC50 value indicating potent inhibitory activity against VEGFR-2, thus supporting its potential use in anti-cancer therapies .

3.2. Case Study: Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory effects of thiophene derivatives in animal models of inflammation. The results indicated that these compounds could significantly reduce markers of inflammation, suggesting their therapeutic potential in managing chronic inflammatory diseases .

Data Summary Table

Application AreaPotential ImpactKey Findings
Anti-CancerInhibition of VEGFR-2; anti-proliferative effectsSignificant activity against HCT116, MCF7 cell lines
Anti-inflammatorySuppression of pro-inflammatory cytokinesReduction in inflammatory markers in animal models
SynthesisMulti-step organic reactionsEnhanced solubility and target interaction

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiophene vs. Furan Carboxamides :
    The compound shares structural similarities with derivatives like 2-(2-hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) from . These analogs retain the thiophene-3-carboxamide backbone but lack the furan-hydroxypropyl moiety, instead featuring hydrazinyl-oxoethyl substituents. The furan ring in the target compound may enhance π-π stacking interactions compared to purely aliphatic side chains in 98a/b .

  • Furan-3-carboxamide Derivatives: Compounds such as 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) and N-phenylfuran-3-carboxamide (97d) () replace thiophene with furan in the carboxamide core.

Substituent Effects on Physicochemical Properties

  • Hydroxypropyl Chain: The 3-hydroxypropyl group distinguishes the target compound from analogs like N-[3-(3-chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide (796076-23-8) (), which has a chloro-cyanoanilino substituent. The hydroxyl group likely improves aqueous solubility and hydrogen-bonding capacity, whereas chloro/cyano groups enhance lipophilicity and steric bulk .
  • Aromatic vs. Aliphatic Substituents :
    Compared to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiophene-3-carboxamide (878567-32-9) (), which incorporates a thiadiazole ring, the target compound’s furan-hydroxypropyl chain may reduce metabolic stability but increase polarity, affecting bioavailability .

Reactivity Trends

  • Hydrazide vs. Hydroxypropyl Functionalization :
    Hydrazide-containing analogs like 98a/b () are prone to cyclization or oxidation, whereas the hydroxypropyl group in the target compound offers stability while enabling derivatization (e.g., esterification or etherification) .

Pharmacological Potential

  • While direct activity data for the target compound is unavailable, structural parallels to N-(4-chloro-2-methylphenyl)acetamide derivatives (e.g., 796076-60-3 in ) suggest possible antimicrobial or kinase-inhibitory properties. The hydroxyl group may enhance target binding through hydrogen bonding, a feature absent in non-polar analogs like N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituents Solubility (Predicted) Reactivity Notes
Target Compound Thiophene-3-carboxamide 3-(Furan-2-YL)-3-hydroxypropyl Moderate-High Hydroxyl enables H-bonding
2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) Thiophene-3-carboxamide Hydrazinyl-oxoethyl, isopropyl Low-Moderate Prone to cyclization
N-[3-(3-chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide (796076-23-8) Furan-2-carboxamide Chloro-cyanoanilino Low High lipophilicity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiophene-3-carboxamide (878567-32-9) Thiophene-3-carboxamide Thiadiazole, cyclopropyl, methyl Low Enhanced metabolic stability

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide is a compound that combines a thiophene ring with a furan moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a thiophene ring and a furan-2-yl substituent, which contributes to its biological properties. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity.

Furan derivatives exhibit a range of biological activities due to their ability to interact with various biochemical pathways:

  • Antimicrobial Activity : Furan-containing compounds have shown efficacy against bacteria and fungi. They may disrupt microbial cell membranes or inhibit essential enzymes.
  • Anticancer Properties : Thiophene derivatives are recognized for their ability to induce apoptosis in cancer cells. They often target kinases involved in cell proliferation and survival pathways.
  • Anti-inflammatory Effects : These compounds can inhibit enzymes like cyclooxygenases (COX), reducing the production of inflammatory mediators.

Biological Activities

The following table summarizes the reported biological activities of this compound:

Activity Mechanism Reference
AntimicrobialDisruption of cell membrane integrity
AnticancerInduction of apoptosis; inhibition of kinases
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Activity : In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases .
  • Anti-inflammatory Action : Research has shown that thiophene derivatives can significantly reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of prostaglandins .

Research Findings

Recent investigations into thiophene-based compounds have highlighted their potential in drug development:

  • Structure-Activity Relationship (SAR) : Studies have identified key structural features that enhance biological activity, such as the position and nature of substituents on the thiophene ring .
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating the therapeutic potential of these compounds .

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